molecular formula C9H9NO B3347767 1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one CAS No. 143159-33-5

1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one

Cat. No.: B3347767
CAS No.: 143159-33-5
M. Wt: 147.17 g/mol
InChI Key: VHORVUNCHWMAEY-UHFFFAOYSA-N
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Description

1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one is a heterocyclic compound that features a fused cyclopentane and pyrrole ring system

Preparation Methods

The synthesis of 1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a cyclopentanone derivative with an appropriate amine, followed by cyclization and subsequent functional group modifications, can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: The compound can participate in addition reactions, particularly with electrophiles or nucleophiles, leading to the formation of addition products.

Scientific Research Applications

1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one can be compared with other similar compounds, such as:

    Cyclopenta[b]pyrrole derivatives: These compounds share the fused ring system but differ in functional groups, leading to variations in reactivity and applications.

    Pyrrole derivatives: Compounds with a pyrrole ring but lacking the fused cyclopentane structure, which affects their chemical and biological properties.

    Cyclopentane derivatives:

Properties

IUPAC Name

1-methyl-5-methylidene-4H-cyclopenta[b]pyrrol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-7-3-4-10(2)8(7)9(6)11/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORVUNCHWMAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)C(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20771083
Record name 1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20771083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143159-33-5
Record name 1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20771083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one

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